molecular formula C35H45N5O11 B12645976 Ergocornine, tartrate CAS No. 102489-74-7

Ergocornine, tartrate

Cat. No.: B12645976
CAS No.: 102489-74-7
M. Wt: 711.8 g/mol
InChI Key: WSMUEVXJQAQQQM-CWNVUFIVSA-N
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Description

Ergocornine, tartrate is a compound belonging to the class of ergot alkaloids, which are naturally occurring compounds produced by fungi of the genus Claviceps. These alkaloids are known for their significant pharmacological effects, particularly on the central nervous system, due to their structural similarity to neurotransmitters . This compound is one of the many ergot alkaloids that have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ergocornine, tartrate typically involves the isolation of ergotamine from the ergot fungus, followed by a series of chemical reactions to convert it into ergocornine. The process begins with the fermentation of Claviceps purpurea, which produces ergotamine. This ergotamine is then subjected to hydrolysis to yield lysergic acid, which is a common intermediate for many ergot alkaloids . The lysergic acid is then further modified through a series of chemical reactions, including amide formation and cyclization, to produce ergocornine .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Claviceps purpurea, followed by extraction and purification of the desired alkaloid. The fermentation process is carefully controlled to optimize the yield of ergotamine, which is then converted to ergocornine through the aforementioned synthetic routes . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Properties

CAS No.

102489-74-7

Molecular Formula

C35H45N5O11

Molecular Weight

711.8 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C31H39N5O5.C4H6O6/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-1(3(7)8)2(6)4(9)10/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-,24+,26+,30-,31+;/m1./s1

InChI Key

WSMUEVXJQAQQQM-CWNVUFIVSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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